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Compound of Interest

Compound Name: Carbazole Violet

Cat. No.: B1584481 Get Quote

An In-depth Technical Guide to the Synthesis of Carbazole Violet (C.I. Pigment Violet 23)

Introduction
Carbazole Violet, known industrially as C.I. Pigment Violet 23 (PV23), is a high-performance

organic pigment from the dioxazine class.[1][2][3] Renowned for its brilliant bluish-violet shade,

exceptional color strength, and excellent fastness properties, it is widely utilized in demanding

applications such as automotive coatings, plastics, inks, and industrial paints.[1][2] The

synthesis of Carbazole Violet is a complex, multi-stage process beginning with carbazole, a

constituent of coal tar, and culminating in a polycyclic molecular structure.[2][4][5] This guide

provides a detailed examination of the core reaction mechanisms, experimental protocols, and

quantitative data associated with its synthesis.

Overall Synthesis Pathway
The manufacturing of Carbazole Violet is typically a five-stage process that transforms basic

carbazole into the final complex pigment.[4][5][6] The key stages are:

N-Alkylation: Introduction of an ethyl group onto the nitrogen atom of the carbazole ring.

Nitration: Introduction of a nitro group onto the N-ethylcarbazole intermediate.

Reduction: Conversion of the nitro group to an amino group to yield 3-amino-N-

ethylcarbazole.
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Condensation: Reaction of two molecules of 3-amino-N-ethylcarbazole with one molecule of

chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone).

Cyclization (Ring Closure): An oxidative ring-closure reaction to form the final crude

Carbazole Violet pigment.

This overall workflow is depicted in the diagram below.
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Caption: Overall synthesis workflow for C.I. Pigment Violet 23.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1584481?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Core Reaction Mechanisms and Protocols
Stages 1-3: Synthesis of 3-Amino-N-ethylcarbazole
The initial steps involve the functionalization of carbazole to produce the key amine

intermediate.

N-Ethylation: Carbazole is reacted with an ethylating agent, such as an ethane halide, often

under phase-transfer catalysis, to produce N-ethylcarbazole.[1]

Nitration: N-ethylcarbazole undergoes nitration to introduce a nitro group, primarily at the 3-

position.

Reduction: The resulting 3-nitro-N-ethylcarbazole is then reduced to 3-amino-N-

ethylcarbazole. This can be achieved through catalytic hydrogenation, for example, using a

nickel catalyst in a chlorinated aromatic solvent.[5]

Stage 4: Condensation Reaction
The pivotal condensation step involves the reaction of two equivalents of 3-amino-N-

ethylcarbazole with one equivalent of chloranil. This reaction forms the intermediate 2,5-

dichloro-3,6-bis(9-ethyl-3-carbazoloamino)-1,4-benzoquinone.[7]

Mechanism: This is a nucleophilic substitution reaction where the amino group of the

carbazole derivative attacks the carbon atoms of the chloranil ring, displacing two chlorine

atoms. The reaction is typically carried out in a high-boiling organic solvent like o-

dichlorobenzene in the presence of an acid acceptor, such as anhydrous sodium acetate.[8]

Stage 5: Cyclization (Ring Closure)
The final step is the intramolecular oxidative cyclization of the intermediate to form the

dioxazine ring system. This is a crucial step that develops the final chromophore.

Mechanism: The cyclization is facilitated by a condensing or cyclizing agent, such as

benzenesulfonyl chloride, at elevated temperatures.[4][8] This agent promotes the

elimination of two molecules of hydrogen chloride (HCl), leading to the formation of the two

ether linkages that define the dioxazine structure. The reaction is driven to completion by

heating, often until the distillation of byproducts like acetic acid ceases.[8]
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The logical relationship for the core condensation and cyclization is outlined below.

Caption: Core condensation and cyclization reaction pathway.

Quantitative Data Summary
The following table summarizes key quantitative parameters derived from patented

experimental protocols for the synthesis of crude Carbazole Violet.

Parameter Value
Reactants /
Conditions

Source

Reactant Molar Ratio 2.35 : 1

3-Amino-9-

ethylcarbazole to

Chloranil

[8]

Solvent o-dichlorobenzene
Condensation &

Cyclization
[8]

Acid Acceptor
Anhydrous Sodium

Acetate
Condensation [8]

Condensation Temp. 60-65 °C - [8]

Condensation Time 3 hours - [8]

Cyclization Agent
Benzenesulfonyl

Chloride
Ring Closure [4][8]

Cyclization Temp. 176-180 °C Ring Closure [8]

Cyclization Time 4-8 hours Ring Closure [8]

Catalyst (Alternative)
Heteropolyacid (0.1-

5.0% by mass)
Oxidative Cyclization [7]

Alternative Cyclization

Temp.
125-145 °C

Using Heteropolyacid

Catalyst
[7]

Detailed Experimental Protocols
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Protocol for Condensation and Cyclization (Based on
US Patent 4,345,074 A)
This protocol outlines the synthesis of crude Pigment Violet 23 from 3-amino-9-ethylcarbazole

and chloranil.[8]

Reaction Setup: In a suitable reaction vessel, introduce 1,940 g of o-dichlorobenzene.

Reactant Addition: At 50 °C, add 100 g of 3-amino-9-ethylcarbazole, 42.5 g of anhydrous

sodium acetate, and 87.5 g of chloranil.

Water Addition: Add 6.3 ml of water dropwise while stirring vigorously. The presence of a

small amount of water (0.1 to 4% by weight) is noted to be beneficial for the reaction.[8]

Condensation Step: Stir the mixture for 3 hours at a temperature of 60-65 °C. The reaction

progress can be monitored by checking for the disappearance of 3-amino-9-ethylcarbazole.

Solvent/Byproduct Removal: Heat the batch to 115 °C under vacuum for 5 hours to distill off

acetic acid.

Cyclization Step: Release the vacuum and heat the mixture to 150 °C. Add 45 g of

benzenesulfonyl chloride.

Ring Closure: Increase the temperature to 176-180 °C and maintain stirring at this

temperature for 4 to 8 hours, or until acetic acid is no longer detected in the distillate.

Isolation: Cool the mixture and dilute it with 500 g of o-dichlorobenzene. Filter the precipitate

at 100 °C on a suction filter.

Washing and Drying: Wash the collected precipitate (the crude pigment) with 200 ml of o-

dichlorobenzene heated to 100 °C, followed by washing with other solvents and water to

remove impurities. Dry the washed crude pigment.

Protocol for Cyclization using a Heteropolyacid Catalyst
(Based on CN Patent 111100473 B)
This protocol details an alternative method for the cyclization step.[7]
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Reaction Setup: Prepare an organic solution (e.g., in o-dichlorobenzene) containing the

condensation intermediate, 2,5-dichloro-3,6-bis(9-ethyl-3-carbazoloamino)-1,4-

benzoquinone.

Catalyst Addition: Add a heteropolyacid as a closed-loop oxidation catalyst. The amount

added should be between 0.1% and 5.0% of the mass of the condensation compound.

Cyclization Reaction: Heat the reaction mixture to a temperature between 125-145 °C under

normal pressure and maintain for a sufficient period for the reaction to complete.

Product Isolation: After the reaction, the mixture is filtered, and the resulting solid is washed

and dried to yield the crude product of Pigment Violet 23.

Conclusion
The synthesis of Carbazole Violet (C.I. Pigment Violet 23) is a well-established yet intricate

process in industrial organic chemistry. The pathway from carbazole to the final dioxazine

pigment involves a sequence of N-alkylation, nitration, reduction, condensation, and cyclization

reactions. The critical steps are the condensation of 3-amino-N-ethylcarbazole with chloranil

and the subsequent high-temperature, agent-promoted cyclization to form the stable, highly-

colored polycyclic structure. While traditional methods rely on agents like benzenesulfonyl

chloride, newer patented processes explore alternative catalysts such as heteropolyacids to

facilitate the final ring closure. The precise control of reaction parameters, including

temperature, reactant ratios, and the presence of catalysts and acid acceptors, is paramount to

achieving high yields and purity of this commercially significant pigment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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